(2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
Description
(2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile is an organic compound that features a benzothiazole moiety linked to a dimethylaminophenyl group through a propenenitrile bridge
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S2/c1-21(2)14-9-7-13(8-10-14)11-15(12-19)22-18-20-16-5-3-4-6-17(16)23-18/h3-11H,1-2H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWCDMSGRGAVOH-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)SC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/SC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.
Coupling Reaction: The benzothiazole moiety is then coupled with a suitable halogenated precursor of the dimethylaminophenyl group under basic conditions.
Formation of Propenenitrile Bridge: The final step involves the formation of the propenenitrile bridge through a Knoevenagel condensation reaction between the benzothiazole derivative and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be investigated for its potential as a fluorescent probe or as a ligand for specific biomolecular targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-phenylprop-2-enenitrile: Lacks the dimethylamino group, which may affect its electronic properties and reactivity.
(2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(methylamino)phenyl]prop-2-enenitrile: Contains a methylamino group instead of a dimethylamino group, potentially altering its biological activity.
Uniqueness
The presence of the dimethylamino group in (2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
